molecular formula C10H13NO2 B2877833 3-(2,6-Dimethylpyridin-3-YL)propanoic acid CAS No. 1355062-17-7

3-(2,6-Dimethylpyridin-3-YL)propanoic acid

Cat. No.: B2877833
CAS No.: 1355062-17-7
M. Wt: 179.219
InChI Key: IIQHDBNWFFJEPF-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylpyridin-3-yl)propanoic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is also known as 3-Pyridinepropanoic acid, 2,6-dimethyl- .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2. This code provides a standard way to encode the compound’s molecular structure .

Scientific Research Applications

Synthesis and Hybrid Molecules Development

The study by Kamiński et al. (2016) focused on synthesizing a library of new piperazinamides derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, aiming to create hybrid molecules with potential anticonvulsant and antinociceptive activities. These molecules incorporate chemical fragments of known antiepileptic drugs, showcasing the versatility of such compounds in developing new therapeutic agents (Kamiński et al., 2016).

Surface Characterization and Adsorption Studies

Corma et al. (1984) utilized 2,6-dimethylpyridine to characterize acid surfaces by adsorption on various samples, including γ-Al2O3 and Y zeolites. This study highlighted the compound's utility in distinguishing between Lewis and Bronsted acid sites, contributing to our understanding of surface chemistry and catalytic processes (Corma, Rodellas, & Fornés, 1984).

Catalysis and Organic Reactions

Aramendía et al. (1999) explored organic test reactions over acid–base catalysts, correlating results to acid–base properties of the catalysts. They utilized 2,6-dimethylpyridine among other probe molecules, underscoring its role in understanding catalyst characteristics and enhancing catalytic reaction processes (Aramendía et al., 1999).

Molecular Engineering and Solar Cell Applications

Kim et al. (2006) demonstrated the engineering of organic sensitizers for solar cell applications, integrating donor, electron-conducting, and anchoring groups at the molecular level. This research underscores the potential of incorporating specific functional groups into molecular designs to improve photovoltaic efficiencies, highlighting the broader applicability of such compounds in renewable energy technologies (Kim et al., 2006).

Enzymatic Synthesis and Drug Development

Chen et al. (2011) explored enzymatic routes to synthesize (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for an antidiabetic drug candidate. This study exemplifies the application of biocatalysis in synthesizing complex molecules, paving the way for more sustainable and efficient drug manufacturing processes (Chen et al., 2011).

Future Directions

While specific future directions for 3-(2,6-Dimethylpyridin-3-yl)propanoic acid are not mentioned in the retrieved data, it’s worth noting that propionic acid and its derivatives have a wide range of applications in various industries, suggesting potential areas of future research and development .

Properties

IUPAC Name

3-(2,6-dimethylpyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-4-9(8(2)11-7)5-6-10(12)13/h3-4H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQHDBNWFFJEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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